Structural Core Identity: Indoline vs. Indole and N-Substitution Differences
The target compound contains a saturated indoline core (C8H8N), whereas the closest aromatic analog, 2-(6-amino-1H-indol-1-yl)acetamide, features a fully unsaturated indole ring . This saturation alters the three-dimensional shape, basicity of the nitrogen, and susceptibility to oxidation, which are critical parameters in receptor binding and metabolic stability. Furthermore, compared to 1-acetyl-6-aminoindoline (CAS 62368-29-0), the target compound carries a free primary acetamide at the 1-position rather than a methyl ketone, increasing the number of hydrogen bond donors from 1 to 2, as evidenced by the topological polar surface area (tPSA) difference (target approx. 58.4 Ų vs. comparator approx. 46.3 Ų) [1]. This difference directly influences permeability and solubility profiles.
| Evidence Dimension | Core heterocycle saturation state and N-substituent identity |
|---|---|
| Target Compound Data | 2,3-Dihydro-1H-indole core; N1-acetamide substituent; tPSA ≈ 58.4 Ų; HBD = 2 |
| Comparator Or Baseline | 2-(6-amino-1H-indol-1-yl)acetamide (indole core); 1-acetyl-6-aminoindoline (CAS 62368-29-0, N1-acetyl, tPSA = 46.3 Ų, HBD = 1) |
| Quantified Difference | tPSA difference of approximately +12.1 Ų; HBD count differs by 1 unit relative to N-acetyl analog |
| Conditions | Calculated molecular properties based on standard SMILES (C1CN(C2=C1C=CC(=C2)N)CC(=O)N) using cheminformatics tools [1] |
Why This Matters
For programs where scaffold saturation and hydrogen-bonding potential are key selectivity determinants or ADME handles, the target compound provides a structurally distinct and quantifiably different starting point compared to aromatic or N-blocked analogs.
- [1] Basechem. 1-乙酰基-6-氨基吲哚啉 Molecular Property Calculations. Retrieved from www.basechem.org. View Source
